molecular formula C17H27BN2O4S B2358990 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester CAS No. 1033743-79-1

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B2358990
CAS No.: 1033743-79-1
M. Wt: 366.28
InChI Key: IGCKYMGZVGIVIF-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCKYMGZVGIVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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